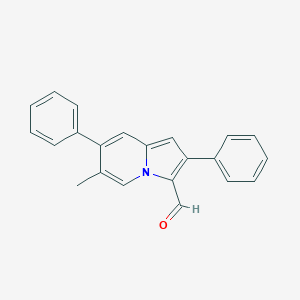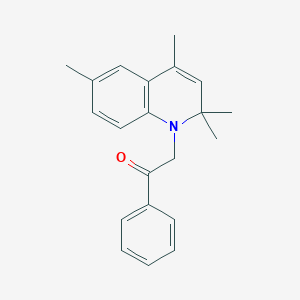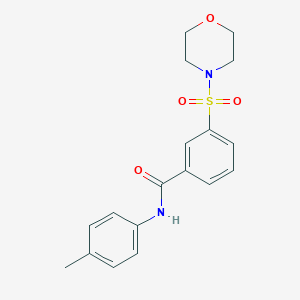![molecular formula C25H25NO8S3 B412407 Tetramethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 258267-23-1](/img/structure/B412407.png)
Tetramethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C25H25NO8S3 and its molecular weight is 563.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Heterocyclic Systems
Research led by Medvedeva et al. (2006) introduced novel polycondensed heterocyclic systems such as [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione, which were synthesized using reactions of similar quinoline derivatives. These compounds hold promise in various fields, including pharmaceuticals and materials science due to their unique structural features (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Antitumor Agents
A study by Bolognese et al. (2008) focused on quinolinquinone derivatives, exploring their synthesis and biological evaluation against human tumor cell lines. These compounds, related to the structural class of the original query, displayed significant antiproliferative activity, underscoring the therapeutic potential of such heterocyclic compounds in cancer treatment (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).
Organometallic Complexes
Research by Li et al. (2011) synthesized dinuclear rhenium(I) carbonyl complexes with tetrathiafulvalene-substituted ligands, showcasing the application of related heterocyclic compounds in the development of organometallic complexes with intriguing electronic properties. These complexes were characterized and analyzed through various spectroscopic methods and theoretical calculations, offering insights into their structural and electronic configurations (Li, Jin, Sun, Qin, Wen, Zuo, & You, 2011).
Spiro Heterocycles Synthesis
Ren et al. (2018) elaborated on the synthesis of dispiro heterocycles involving [1,3]thiazolo[3,2-a]pyrimidine via cycloaddition reactions. These reactions represent a methodological advancement in the construction of complex spiro frameworks, potentially applicable in the synthesis of pharmaceuticals and materials (Ren, Hu, Huang, & Li, 2018).
Synthesis of Heterocyclic Systems
Medvedeva et al. (2014) reported on the synthesis of new heterocyclic systems based on substituted 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkanes], showcasing the versatility of quinoline derivatives in accessing a wide range of biologically and chemically significant heterocycles (Medvedeva, Krysin, Zubkov, Nikitina, & Shikhaliev, 2014).
特性
IUPAC Name |
tetramethyl 5',5',9'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8S3/c1-11-8-9-13-12(10-11)14-19(24(2,3)26-13)35-16(21(28)32-5)15(20(27)31-4)25(14)36-17(22(29)33-6)18(37-25)23(30)34-7/h8-10,26H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKLCDNLDWBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101131 |
Source


|
| Record name | Spiro[1,3-dithiole-2,1′-[1H]thiopyrano[2,3-c]quinoline]-2′,3′,4,5-tetracarboxylic acid, 5′,6′-dihydro-5′,5′,9′-trimethyl-, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258267-23-1 |
Source


|
| Record name | Spiro[1,3-dithiole-2,1′-[1H]thiopyrano[2,3-c]quinoline]-2′,3′,4,5-tetracarboxylic acid, 5′,6′-dihydro-5′,5′,9′-trimethyl-, tetramethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258267-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,3-dithiole-2,1′-[1H]thiopyrano[2,3-c]quinoline]-2′,3′,4,5-tetracarboxylic acid, 5′,6′-dihydro-5′,5′,9′-trimethyl-, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B412329.png)
![(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-fluorophenyl)methanone](/img/structure/B412330.png)

![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine](/img/structure/B412336.png)
![N-(4-chlorobenzylidene)-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylethyl}amine](/img/structure/B412337.png)

![5,6-dihydro-7H,12H-4b,11b-diazabenzo[e]aceanthrylene-7,12-dione](/img/structure/B412340.png)
![N-{4-[(2-{4-[2-({5-[(anilinocarbonyl)amino]-1,2,3-thiadiazol-4-yl}carbonyl)carbohydrazonoyl]benzylidene}hydrazino)carbonyl]-1,2,3-thiadiazol-5-yl}-N'-phenylurea](/img/structure/B412341.png)
![4-(2-Nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]decane-3,5,10-trione](/img/structure/B412344.png)
![4-[4-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B412345.png)
![4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B412346.png)
![N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}octadecanamide](/img/structure/B412347.png)
![1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE](/img/structure/B412348.png)
